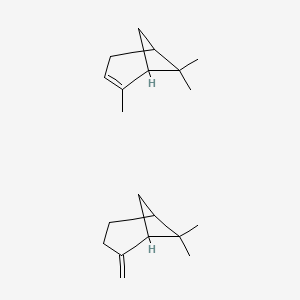

BICYCLO3.1.1HEPT-2-ENE, 2,6,6-TRIMETHYL-, POLYMER WITH 6,6-DIMETHYL-2-METHYLENEBICYCLO3.1.1HEPTANE

Descripción

Pinene is a bicyclic monoterpene hydrocarbon with the molecular formula C10H16. It exists in two isomeric forms: alpha-pinene and beta-pinene. These isomers are found in the essential oils of many plants, particularly coniferous trees like pines. Alpha-pinene is known for its distinctive pine-like scent, while beta-pinene has a woody-green aroma. Both isomers are widely used in various industries due to their unique chemical properties and biological activities .

Propiedades

Número CAS |

31393-98-3 |

|---|---|

Fórmula molecular |

C20H32 |

Peso molecular |

272.5 g/mol |

Nombre IUPAC |

6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptane;2,6,6-trimethylbicyclo[3.1.1]hept-2-ene |

InChI |

InChI=1S/2C10H16/c2*1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3;8-9H,1,4-6H2,2-3H3 |

Clave InChI |

CUZHJZGRKFEZIY-UHFFFAOYSA-N |

SMILES |

CC1=CCC2CC1C2(C)C.CC1(C2CCC(=C)C1C2)C |

SMILES canónico |

CC1=CCC2CC1C2(C)C.CC1(C2CCC(=C)C1C2)C |

Otros números CAS |

31393-98-3 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Alpha-pinene and beta-pinene can be synthesized through various methods, including the pyrolysis of other terpenes. For example, myrcene can be obtained by the pyrolysis of alpha-pinene or beta-pinene . Additionally, biotransformation methods using microorganisms such as fungi and bacteria have shown promising results in producing these compounds .

Industrial Production Methods

Commercially, alpha-pinene and beta-pinene are primarily obtained through the distillation of turpentine, which is derived from the resin of pine trees. Turpentine typically contains about 60% alpha-pinene and 30% beta-pinene . Another method involves the conversion of alpha-pinene to beta-pinene through specific chemical reactions .

Análisis De Reacciones Químicas

Types of Reactions

Alpha-pinene and beta-pinene undergo various chemical reactions, including:

Oxidation: Both isomers can be oxidized to form compounds such as pinonaldehyde and nor-pinonaldehyde.

Reduction: Reduction reactions can convert these pinenes into other terpenes like camphene.

Common Reagents and Conditions

Common reagents used in the reactions of alpha-pinene and beta-pinene include ozone for ozonolysis, formaldehyde for substitution reactions, and various oxidizing agents for oxidation reactions .

Major Products

Major products formed from the reactions of alpha-pinene and beta-pinene include pinonaldehyde, nor-pinonaldehyde, camphene, nopol, and nopyl acetate .

Aplicaciones Científicas De Investigación

Alpha-pinene and beta-pinene have a wide range of scientific research applications:

Chemistry: These compounds are used as intermediates in the synthesis of other chemicals and polymers.

Biology: They exhibit various biological activities, including antimicrobial, antifungal, and insecticidal properties

Medicine: Alpha-pinene and beta-pinene have shown potential therapeutic effects, such as anti-inflammatory, antioxidant, and anticancer activities

Industry: These pinenes are used in the production of fragrances, flavors, and as solvents in the chemical industry

Mecanismo De Acción

The mechanism of action of alpha-pinene and beta-pinene involves their interaction with various molecular targets and pathways. For instance, alpha-pinene has been shown to exert bronchodilation effects by relaxing the airway muscles, making it beneficial for treating asthma . Both isomers also exhibit antimicrobial activity by disrupting the cell membranes of bacteria and fungi . Additionally, their anti-inflammatory and antioxidant effects are mediated through the inhibition of pro-inflammatory cytokines and the scavenging of free radicals .

Comparación Con Compuestos Similares

Alpha-pinene and beta-pinene are part of a larger family of terpenes, which includes compounds like limonene, camphene, and myrcene. While all these terpenes share a similar molecular structure, they differ in the arrangement of their atoms, leading to distinct physical and chemical properties . For example:

Limonene: Known for its citrus scent, limonene is commonly used in cleaning products and as a flavoring agent.

Camphene: This compound has a camphor-like aroma and is used in the production of fragrances and as a food additive.

Myrcene: Found in hops and bay leaves, myrcene has a musky, earthy scent and is used in the fragrance industry

Alpha-pinene and beta-pinene are unique due to their specific biological activities and their widespread occurrence in nature, making them valuable in various applications .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.